2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Overview
Description
2-Tert-butyl 9-ethyl 2,7-diazaspiro[44]nonane-2,9-dicarboxylate is a complex organic compound with the molecular formula C15H26N2O4 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane core with tert-butyl and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of appropriate diaza compounds with tert-butyl and ethyl esters under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually purified through techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the core.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Another related compound with a different ring size and functional groups
Uniqueness
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate is unique due to its specific combination of tert-butyl and ethyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-O-tert-butyl 9-O-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-16-9-15(11)6-7-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKYIMUKDUHHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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